2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide
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Overview
Description
2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide is an organic compound with the molecular formula C15H15NO2S. It is known for its unique chemical structure, which includes a benzhydrylthio group and a hydroxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide typically involves the reaction of benzhydryl chloride with thioacetamide under basic conditions to form the benzhydrylthio intermediate. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzhydrylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The benzhydrylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The hydroxyacetamide moiety may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzhydrylthio)-N-hydroxyacetamide
- Acetamide, 2-[(diphenylmethyl)thio]-N-hydroxy-
- Aclonifen Impurity 16
Uniqueness
2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide is unique due to its specific combination of a benzhydrylthio group and a hydroxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-benzhydrylsulfanyl-N-hydroxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(16-18)11-19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYHNABIVREYIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628168 |
Source
|
Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-44-4 |
Source
|
Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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